2-(N-Methyl4-methylbenzenesulfonamido)-N-propylacetamide
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Overview
Description
. This compound is known for its unique chemical structure and properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Methyl4-methylbenzenesulfonamido)-N-propylacetamide typically involves the reaction of 4-methylbenzenesulfonamide with N-methylacetamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the product. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(N-Methyl4-methylbenzenesulfonamido)-N-propylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
2-(N-Methyl4-methylbenzenesulfonamido)-N-propylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(N-Methyl4-methylbenzenesulfonamido)-N-propylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as carbonic anhydrase, which plays a role in various physiological processes. The inhibition of these enzymes can lead to therapeutic effects, such as the reduction of tumor growth or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(N-Methyl4-methylbenzenesulfonamido)acetic acid
- 2-(N-Methyl4-methylbenzenesulfonamido)-N-(4-methylphenyl)acetamide
- 2-(N-Methyl4-methylbenzenesulfonamido)-N-(4-phenoxyphenyl)acetamide
Uniqueness
2-(N-Methyl4-methylbenzenesulfonamido)-N-propylacetamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity.
Properties
Molecular Formula |
C13H20N2O3S |
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Molecular Weight |
284.38 g/mol |
IUPAC Name |
2-[methyl-(4-methylphenyl)sulfonylamino]-N-propylacetamide |
InChI |
InChI=1S/C13H20N2O3S/c1-4-9-14-13(16)10-15(3)19(17,18)12-7-5-11(2)6-8-12/h5-8H,4,9-10H2,1-3H3,(H,14,16) |
InChI Key |
FHDQZWPWVSFCGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CN(C)S(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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